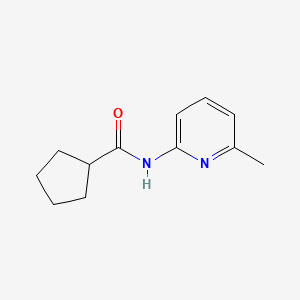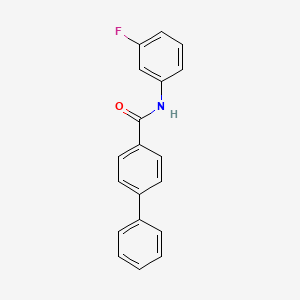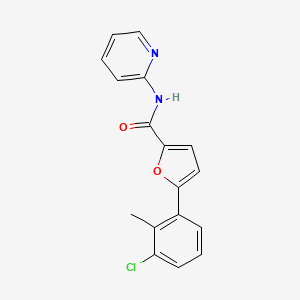
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is commonly found in cancer cells. SNS-032 has shown promise as a potential anticancer agent, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide targets CDKs, specifically CDK9, which is involved in the regulation of transcription. By inhibiting CDK9, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide blocks the transcription of genes involved in cell cycle progression and cell survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory properties. It inhibits the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide in lab experiments is its high specificity for CDK9, which reduces the risk of off-target effects. However, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide is not water-soluble, which may limit its use in certain assays.
Future Directions
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide. Another area of research is the combination of N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide with other anticancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the anti-inflammatory and neuroprotective effects of N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide.
Synthesis Methods
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopentanecarbonyl chloride in the presence of a base. The resulting intermediate can then be converted to N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer. N-(6-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-8-11(13-9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFYCXNYZBXPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680254.png)
![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5680277.png)
![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)

![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)

![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)